molecular formula C23H23BrN2O5 B235407 5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B235407
M. Wt: 487.3 g/mol
InChI Key: YHHCSSGLUIWSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromophenyl group, a dimethoxy-morpholinophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the dimethoxy-morpholinophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
  • 5-(4-fluorophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
  • 5-(4-methylphenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide may confer unique chemical and biological properties compared to its analogs. For example, the bromine atom can participate in specific interactions or reactions that other halogens or substituents may not.

Properties

Molecular Formula

C23H23BrN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C23H23BrN2O5/c1-28-21-13-17(18(14-22(21)29-2)26-9-11-30-12-10-26)25-23(27)20-8-7-19(31-20)15-3-5-16(24)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,25,27)

InChI Key

YHHCSSGLUIWSEY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC

Origin of Product

United States

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